

BDP R6G Alkyne: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BDP R6G alkyne

Cat. No.: B605998

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This technical guide provides an in-depth overview of **BDP R6G alkyne**, a fluorescent dye increasingly utilized in biological research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data, experimental protocols, and a visual representation of its application in copper-catalyzed click chemistry.

Core Compound Specifications

BDP R6G alkyne is a borondipyrromethene-based dye designed for covalent labeling of azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." Its spectral properties are similar to the well-established rhodamine 6G (R6G), making it a valuable tool for fluorescence-based detection and imaging.

A summary of the key quantitative data for **BDP R6G alkyne** is presented in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	2006345-31-7	[1][2][3][4]
Molecular Weight	377.2 g/mol	[1]
Molecular Formula	C ₂₁ H ₁₈ BF ₂ N ₃ O	
Purity	≥95%	
Excitation Maximum (λ _{ex})	530 nm	
Emission Maximum (λ _{em})	548 nm	
Fluorescence Quantum Yield	0.96	
Solubility	Good in DMF, DMSO, and DCM	
Storage Conditions	-20°C in the dark	

Experimental Protocol: Copper-Catalyzed Click Chemistry

The terminal alkyne group on BDP R6G allows for its conjugation to molecules containing an azide group. The following is a general protocol for the copper-catalyzed click chemistry reaction. Note that optimization may be required for specific applications.

Materials:

- **BDP R6G alkyne**
- Azide-modified molecule (e.g., protein, nucleic acid)
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper chelating ligand (e.g., THPTA, TBTA)
- Degassed buffer (e.g., phosphate-buffered saline, PBS)

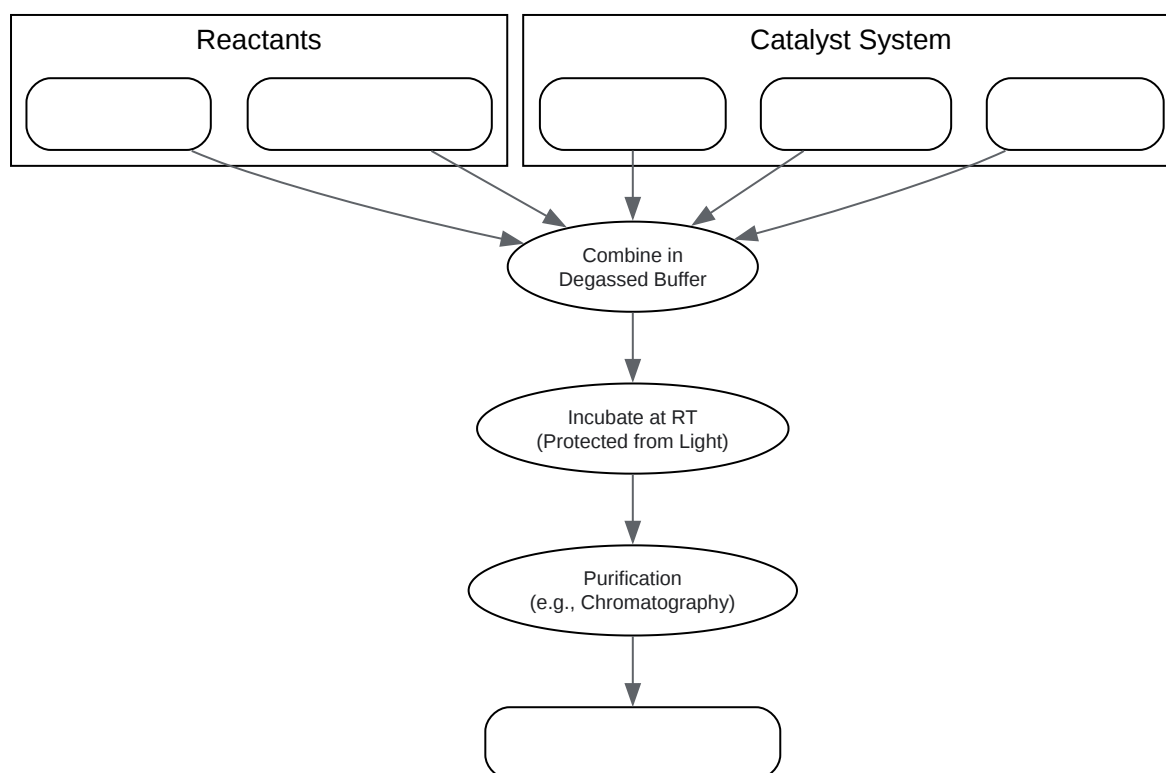
- Solvent (e.g., DMSO or DMF for dissolving the dye)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **BDP R6G alkyne** in anhydrous DMSO or DMF. The concentration will depend on the specific application.
 - Prepare a stock solution of Copper(II) sulfate in water.
 - Prepare a fresh stock solution of Sodium Ascorbate in water immediately before use.
 - Prepare a stock solution of the copper chelating ligand in a suitable solvent.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-containing molecule in a degassed buffer.
 - To this, add the **BDP R6G alkyne** stock solution. The molar ratio of dye to the target molecule should be optimized, but a slight excess of the dye is often used.
 - Add the copper chelating ligand to the reaction mixture.
 - Add the Copper(II) sulfate solution.
 - Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
- Incubation:
 - Incubate the reaction mixture at room temperature, protected from light. The reaction time can vary from 30 minutes to a few hours.
- Purification:
 - Following incubation, the labeled product can be purified from unreacted dye and catalyst using methods such as size exclusion chromatography, dialysis, or precipitation.

Visualizing the Workflow

The following diagram illustrates the general workflow for a copper-catalyzed click chemistry reaction involving **BDP R6G alkyne**.



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Caption: Workflow of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

This technical guide provides essential information for the effective use of **BDP R6G alkyne** in research and development. For specific applications, further optimization of the described protocols may be necessary.

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- To cite this document: BenchChem. [BDP R6G Alkyne: A Technical Guide for Advanced Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605998#bdp-r6g-alkyne-cas-number-and-molecular-weight]

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